

Conformational Analysis of Bicyclo[2.2.2]octane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Bicyclo[2.2.2]oct-2-ene*

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For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane scaffold is a rigid and synthetically accessible motif of significant interest in medicinal chemistry and materials science. Its well-defined three-dimensional structure provides a robust framework for the precise positioning of functional groups, influencing molecular recognition, and physicochemical properties. Understanding the conformational landscape of its derivatives is paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the conformational properties of bicyclo[2.2.2]octane derivatives, supported by experimental and computational data.

Quantitative Conformational Data

The conformation of the bicyclo[2.2.2]octane core is primarily characterized by the degree of twisting around the C1-C4 axis. The parent, unsubstituted molecule exhibits a highly symmetric, eclipsed conformation (D3h symmetry) in its ground state. However, substitution can induce twisting, leading to less symmetric, staggered conformations (D3 symmetry). The energy barrier for this twisting is a key parameter in its conformational analysis.

Derivative	Method	Key Conformational Parameter		Reference
		Conformation	Value	
Bicyclo[2.2.2]octane	Solid-state 1H NMR	Rotational Energy Barrier	1.15 kcal/mol	[1]
1,4-Diethynylbicyclo[2.2.2]octane derivative	Single Crystal X-ray Diffraction	C-C-C-C Dihedral Angle (twist)	Disordered sites with 48° and 72° angular displacements	[1]
1,4-Diazabicyclo[2.2.2]octane (DABCO) complex	Single Crystal X-ray Diffraction	N-C-C-N Torsion Angles	-21.05(12)° to -19.31(12)° and 15.3(2)° to 15.7(2)° in different solvates	[2]
2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivative	X-ray Diffraction	φ Torsion Angle	-65°	[3]
Bicyclo[2.2.2]octane dicarboxylate in a MOF	2H Solid-state NMR	Rotational Energy Barrier	0.185 kcal/mol	[4]

Table 1: Experimental Conformational Data for Bicyclo[2.2.2]octane Derivatives.

Computational methods are invaluable for probing the subtle energetic differences between conformations and for predicting the impact of a wide range of substituents.

Derivative	Computational Method	Calculated Parameter	Value	Reference
Bicyclo[2.2.2]octane	B3LYP/6-311++G	Relative Energy (vs. most stable isomer)	0.70 kcal/mol higher than bicyclo[3.2.1]octane	[5]
1-Phenyl-4-substituted-bicyclo[2.2.2]octanes	B3LYP/6-311++G	Deformation of benzene ring	Correlates with field effects of the substituent	[6]
1-Nitro-4-substituted-bicyclo[2.2.2]octanes	B3LYP/6-311++G	Substituent Effects	Investigated via charges of the Substituent Active Region (cSAR)	[7]
Bicyclo[2.2.2]octane-derived quinones	DFT	LUMO Energy	Correlates with redox-potentials and conformation	[8]

Table 2: Computational Conformational Data for Bicyclo[2.2.2]octane Derivatives.

Experimental Protocols

The conformational analysis of bicyclo[2.2.2]octane derivatives relies on a combination of experimental and computational techniques.

Single Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and torsion angles.

Methodology:

- **Crystal Growth:** High-quality single crystals of the bicyclo[2.2.2]octane derivative are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. [2]

- Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[2][9]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined (structure solution). The atomic coordinates and thermal parameters are then refined to achieve the best fit with the experimental data.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the conformational dynamics and determine energy barriers to rotation in solution and the solid state.

Methodology:

- Sample Preparation: For solution-state NMR, the compound is dissolved in a suitable deuterated solvent. For solid-state NMR, a powdered crystalline sample is used.[1][4]
- ^1H and ^{13}C NMR: Standard one- and two-dimensional NMR experiments are performed to assign the resonances of the bicyclo[2.2.2]octane framework.[11]
- Variable Temperature (VT) NMR: NMR spectra are acquired over a range of temperatures. Changes in the line shape of the signals can be analyzed to determine the rates of conformational exchange and the corresponding activation energies (energy barriers).[12]
- Solid-State NMR: Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) and spin-lattice relaxation (T_1) measurements are used to study the dynamics of the molecule in the solid state.[1][4]

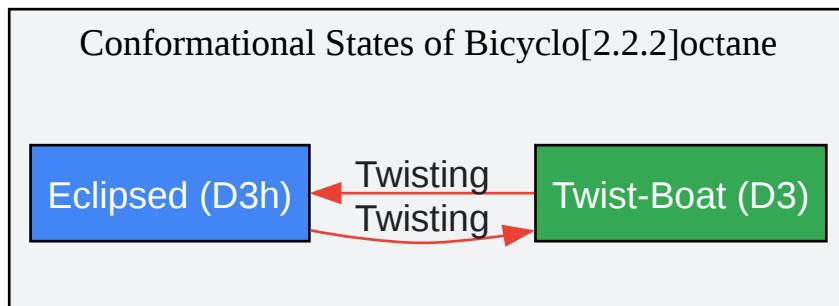
Computational Modeling

Objective: To calculate the relative energies of different conformations, map the potential energy surface for twisting, and analyze the electronic effects of substituents.

Methodology:

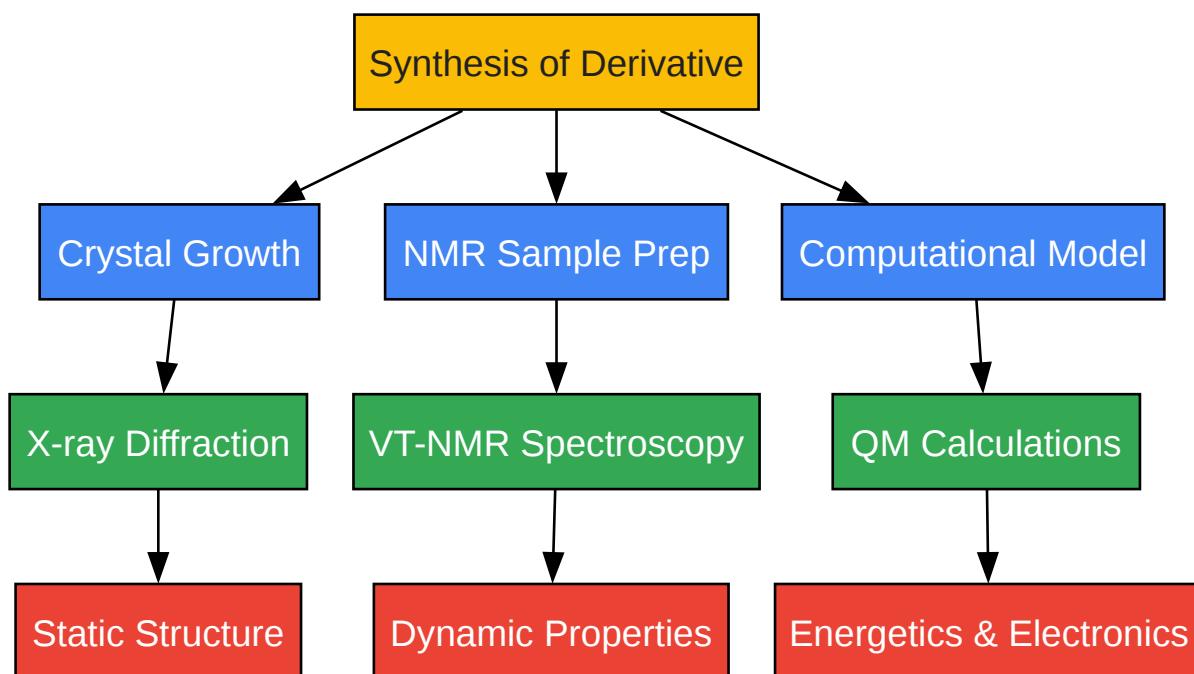
- Structure Building: A starting 3D structure of the bicyclo[2.2.2]octane derivative is built using molecular modeling software.
- Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
- Quantum Mechanical Calculations: The geometries of the identified conformers are optimized, and their energies are calculated using methods like Density Functional Theory (DFT) (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2) with appropriate basis sets (e.g., 6-31G*, 6-311++G**).[6][13][14]
- Analysis: The relative energies of the conformers are used to determine the most stable conformation and the energy barriers between them. The influence of substituents on the geometry and electronic structure can be analyzed by comparing a series of derivatives.[7]
[8]

Visualizations



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Caption: Conformational interconversion in bicyclo[2.2.2]octane.



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Caption: Experimental workflow for conformational analysis.

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